Home > Products > Screening Compounds P73058 > Oxindole-Based Inhibitor 66
Oxindole-Based Inhibitor 66 -

Oxindole-Based Inhibitor 66

Catalog Number: EVT-10887708
CAS Number:
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of Oxindole-Based Inhibitor 66 stems from ongoing research into oxindole derivatives aimed at targeting specific kinases implicated in cancer pathways. These compounds are classified primarily as small-molecule inhibitors, with a focus on their ability to inhibit key enzymes and receptors involved in tumor growth and metastasis. The inhibitor's design often incorporates features that enhance binding affinity and metabolic stability, making it a promising candidate for further pharmacological evaluation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oxindole-Based Inhibitor 66 typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of oxindoles with various aldehydes or ketones, utilizing catalysts such as piperidine to facilitate the reaction. This process forms the core structure of the oxindole derivative.
  2. Alkylation: Following condensation, alkylation reactions are performed using alkyl halides in the presence of bases like potassium carbonate, leading to the formation of more complex oxindole derivatives.
  3. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and purity.

For example, a study highlighted the condensation of 2-oxindoles with trimethoxybenzaldehyde, resulting in various substituted oxindoles, which were then evaluated for biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Oxindole-Based Inhibitor 66 is characterized by the presence of an indole ring fused to a carbonyl-containing moiety. Key structural features include:

  • Indole Core: The indole structure provides essential pharmacophoric elements that facilitate interactions with biological targets.
  • Substituents: Various substituents on the indole ring can significantly influence the compound's biological activity and selectivity.

Data from spectral analyses (such as NMR) typically reveal distinct chemical shifts corresponding to protons on the indole ring and substituents, confirming the successful synthesis of desired derivatives .

Chemical Reactions Analysis

Reactions and Technical Details

Oxindole-Based Inhibitor 66 undergoes several important chemical reactions that are crucial for its biological activity:

  1. Knoevenagel Condensation: This reaction is often employed to form carbon-carbon bonds between oxindoles and aldehydes or ketones, enhancing the complexity of the molecule.
  2. Hydrolysis: Certain derivatives may undergo hydrolysis under basic conditions to yield hydroxylated products, which can exhibit different biological properties.
  3. Dehydration Reactions: Acidic conditions may lead to dehydration reactions that form double bonds within the structure, potentially increasing potency against specific targets.

These reactions are pivotal in optimizing the pharmacological profile of Oxindole-Based Inhibitor 66 .

Mechanism of Action

Process and Data

The mechanism of action for Oxindole-Based Inhibitor 66 involves its interaction with specific protein kinases that play critical roles in cell signaling pathways associated with cancer progression. The inhibitor binds competitively or allosterically to these targets, leading to:

  • Inhibition of Kinase Activity: By blocking substrate binding or altering conformational states, Oxindole-Based Inhibitor 66 effectively reduces kinase activity.
  • Altered Cell Signaling: This inhibition can disrupt downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Experimental data often demonstrate significant inhibition percentages against various kinases, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxindole-Based Inhibitor 66 exhibits several noteworthy physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is essential for biological assays.
  • Stability: Stability under physiological conditions is crucial for its efficacy; modifications may enhance metabolic resistance.
  • Melting Point: Characteristic melting points provide insights into purity and crystallinity.

Analytical techniques such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability .

Applications

Scientific Uses

Oxindole-Based Inhibitor 66 has significant potential applications in various scientific fields:

  • Cancer Research: Its primary application lies in oncology, where it serves as a potential therapeutic agent against multiple types of cancer by targeting specific kinases involved in tumor growth.
  • Drug Development: The compound's structure provides a scaffold for further modifications aimed at enhancing selectivity and potency against specific cancer types.
  • Biochemical Studies: It can be utilized in biochemical assays to elucidate kinase signaling pathways and their roles in cancer biology.
Introduction to Oxindole-Based Kinase Inhibitors in Targeted Therapy

Oxindole derivatives represent a privileged scaffold in kinase inhibitor drug discovery due to their structural versatility and capacity for multipoint target engagement. These heterocyclic compounds mimic the adenine ring of adenosine triphosphate (ATP), enabling competitive binding at the kinase catalytic domain while permitting extensive pharmacophoric modifications that enhance selectivity and potency. The significance of oxindole-based inhibitors is evidenced by several clinically approved agents, including Sunitinib and Nintedanib, which target angiogenesis-related kinases in multiple cancer types [1] [4]. The oxindole core facilitates critical molecular interactions through:

  • Hydrogen bonding networks: The lactam moiety (N-H/C=O) forms bidentate hydrogen bonds with kinase hinge residues
  • Planar aromatic structure: Enables π-π stacking interactions within hydrophobic pockets
  • Stereochemical flexibility: Allows substitution at C3 for steric complementarity with gatekeeper residues [1] [7]

Table 1: Clinically Approved Oxindole-Based Kinase Inhibitors

CompoundPrimary TargetsTherapeutic IndicationsStructural Features
SunitinibVEGFR, PDGFR, KITRenal cell carcinoma, GIST3-alkenyl oxindole with pyrrole tail
NintedanibVEGFR, FGFR, PDGFRIdiopathic pulmonary fibrosisDimethoxy-substituted oxindole core
RegorafenibVEGFR, TIE2, RAFColorectal cancer, GIST3-phenoxyoxindole with urea linker
OsimertinibEGFR (T790M)NSCLCIndole-2-one with acrylamide warhead [4] [1]

Structural and Functional Significance of Oxindole Scaffolds in Kinase Inhibition

Core Architecture and Target Complementarity

The oxindole scaffold (indolin-2-one) provides a unique three-dimensional framework that optimizes binding to kinase ATP pockets. X-ray crystallographic studies reveal consistent interaction patterns:

  • The oxindole carbonyl oxygen accepts hydrogen bonds from backbone amide protons in the hinge region (e.g., Glu114 and Met116 in VEGFR2)
  • The N-H group donates hydrogen bonds to adjacent carbonyl oxygens or water-mediated networks
  • The C3 position extends toward the solvent front or hydrophobic regions, permitting steric optimization against gatekeeper residues [1] [5] [7]

Molecular dynamics simulations demonstrate that 3-alkenyl substitutions (as in Inhibitor 66) enhance conformational flexibility, allowing adaptation to distinct kinase conformations. This explains the multi-kinase inhibition profile observed in compounds like Nintedanib, which simultaneously targets VEGFR, FGFR, and PDGFR with half maximal inhibitory concentration values below 100 nanomolar [2] [4].

Structure-Activity Relationship Insights

Systematic structural modifications of the oxindole scaffold have established critical structure-activity relationship principles:

  • C3 substituents: Alkenyl chains improve solubility and access hydrophobic regions I/II. Arylidene substitutions enable extended conjugation for allosteric binding
  • N1 modifications: Methylation reduces desolvation penalty; bulkier groups enhance selectivity
  • Benzene ring substitutions: Electron-withdrawing groups (e.g., fluorine, chlorine) at C5/C6 positions increase metabolic stability and potency [1] [7]

Table 2: Structural Optimization Effects on Oxindole Inhibitor Properties

Modification SiteChemical AlterationImpact on Pharmacological Profile
C3 positionIntroduction of vinyl linkerEnhanced kinase selectivity profile (FGFR1 IC₅₀: 1.287 μM vs VEGFR IC₅₀: 0.117 μM)
C5 positionFluorine substitutionImproved metabolic stability (t₁/₂ increase >40%) and blood-brain barrier penetration
Lactam nitrogenMethylationReduced P-glycoprotein efflux (efflux ratio <2.0)
Core hybridizationSpirooxindole formationTubulin polymerization inhibition (IC₅₀: 7.99 μM) alongside kinase activity [1] [2] [7]

The strategic incorporation of hydrogen bond donors/acceptors at C5-C7 positions enables dual-targeting capabilities. For example, oxindole-aminothiazole hybrids demonstrate simultaneous inhibition of carbonic anhydrase isoforms and receptor tyrosine kinases, addressing tumor microenvironment acidosis and angiogenesis concurrently [2].

Rationale for Developing Inhibitor 66: Gaps in Existing Therapeutic Strategies

Limitations of Current Oxindole Therapeutics

Despite clinical successes, first-generation oxindole kinase inhibitors face significant challenges:

  • Kinase resistance mutations: Gatekeeper mutations (e.g., T315I in Bcr-Abl, T790M in EGFR) disrupt binding through steric hindrance or altered hydrogen bonding networks
  • Narrow therapeutic windows: Multi-kinase inhibition causes off-target toxicity (e.g., Sunitinib-induced cardiotoxicity via AMPK inhibition)
  • Compensatory pathway activation: Selective pressure induces bypass signaling through non-targeted kinases (e.g., MET amplification in EGFR-inhibited tumors) [3] [4]

Crystallographic analysis reveals structural vulnerabilities in existing agents. Sunitinib's dimethylaminoethyl tail exhibits suboptimal interactions with the hydrophobic back pocket of VEGFR2, reducing binding energy. Similarly, Regorafenib's fluorophenol group shows positional instability in molecular dynamics simulations of BRAF mutants [4] [5].

Scientific Rationale for Inhibitor 66 Design

Inhibitor 66 addresses these limitations through strategic molecular innovations:

  • Bifunctional targeting: Engineered to concurrently inhibit FLT3 and cyclin-dependent kinase 2, disrupting proliferative signaling and cell cycle progression in leukemia. This approach counters compensatory pathway activation observed with single-target agents
  • Stereoselective gatekeeper engagement: The 3Z-configuration of alkenyl substituents optimizes van der Waals contacts with gatekeeper residues, maintaining potency against resistance mutants
  • Allosteric-capable architecture: Incorporation of pyridyl aminomethylene extensions enables simultaneous ATP-competitive binding and allosteric modulation [3] [4]

Properties

Product Name

Oxindole-Based Inhibitor 66

IUPAC Name

4-[(2-hydroxy-6-propan-2-yl-1H-indol-3-yl)diazenyl]benzenesulfonamide

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c1-10(2)11-3-8-14-15(9-11)19-17(22)16(14)21-20-12-4-6-13(7-5-12)25(18,23)24/h3-10,19,22H,1-2H3,(H2,18,23,24)

InChI Key

BXOSDELNTKJOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.